4-ethoxy-N-(2-methoxyethyl)-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
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Description
4-ethoxy-N-(2-methoxyethyl)-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide, also known as EMTS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
A study detailed the synthesis and characterization of new benzenesulfonamide derivative groups incorporated into zinc phthalocyanines, demonstrating their promising properties as photosensitizers in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Cerebral Vasospasm Prevention
Another research application involves the use of endothelin receptor antagonists, specifically targeting cerebral vasospasm prevention following subarachnoid hemorrhage. A study demonstrated that oral administration of these compounds effectively mitigated cerebral constriction, suggesting their therapeutic potential for managing vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).
Carbonic Anhydrase Inhibition
Research on sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold has shown strong inhibitory activity against carbonic anhydrase isozymes, which play critical roles in various physiological processes. These compounds exhibit potential for lowering intraocular pressure, relevant in glaucoma treatment (Casini et al., 2002).
Anticancer and Antiviral Activities
Studies have also focused on the synthesis of benzenesulfonamide derivatives with potential anticancer and antiviral activities. These compounds have been evaluated for their effectiveness against various cancer cell lines and viruses, highlighting the versatility of benzenesulfonamide scaffolds in drug development (Ş. Küçükgüzel et al., 2013).
Chiral Separation and Enzyme Inhibition
Research on the chiral separation of tamsulosin, a drug used in prostate disease treatment, using capillary electrophoresis, showcases the importance of benzenesulfonamide derivatives in analytical chemistry for drug quality control (Maier et al., 2005).
properties
IUPAC Name |
4-ethoxy-N-(2-methoxyethyl)-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S2/c1-4-22-17-6-5-16(11-14(17)2)24(19,20)18(8-9-21-3)12-15-7-10-23-13-15/h5-7,10-11,13H,4,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMYNLAOBSGMQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(CCOC)CC2=CSC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-methoxyethyl)-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
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